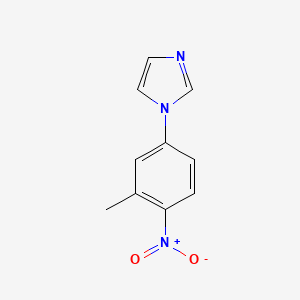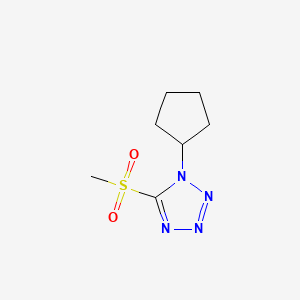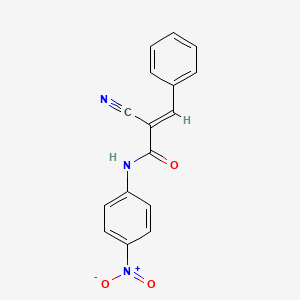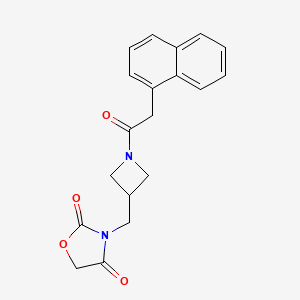
1-(3-甲基-4-硝基苯基)-1H-咪唑
描述
The compound “1-(3-Methyl-4-nitrophenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring, substituted with a methyl and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the substituted phenyl ring. The presence of the nitro group (-NO2) would introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. The presence of the nitro group in this compound could make it relatively polar, and the aromatic rings could contribute to its stability .科学研究应用
酶抑制和合成
1-(3-甲基-4-硝基苯基)-1H-咪唑在各种科学背景下得到研究。值得注意的是,衍生物 2-甲基-4-硝基-1-(4-硝基苯基)咪唑 (硝咪唑) 对醛脱氢酶(一种在酒精代谢中至关重要的酶)表现出显着的抑制作用 (Klink, Pachler, & Gottschlich, 1985)。
H3 受体组胺拮抗剂
研究还探索了 [(4-硝基苯基)X]烷基]咪唑同系物作为强效 H3 受体组胺拮抗剂的应用。这些化合物在体外和体内环境中均显示出有希望的结果,可用于潜在的药物开发 (Ganellin 等,1996)。
化学动力学和反应
苯中酯咪唑化的动力学的研究涉及咪唑衍生物,例如 1-甲基和 4-甲基衍生物。这些研究提供了对这些化合物的反应机制和分子相互作用的见解 (Rivetti & Tonellato, 1977)。
抗菌特性
已合成并评估了一系列 5-取代的 1-甲基-4-硝基-1H-咪唑衍生物对各种微生物的抗菌活性,显示出显着的效果,特别是对革兰氏阳性细菌 (Letafat 等,2008)。
抗菌应用
新型咪唑的合成及其作为抗菌剂的筛选一直是研究的重点,突出了咪唑药物在临床医学中的广泛应用 (Narwal 等,2012)。
结构分析
甲基化和未甲基化硝基苯基洛芬之间的详细结构比较,包括 1H-咪唑的衍生物,提供了对分子构象和分子间相互作用的见解,这些相互作用对于理解这些化合物的化学性质至关重要 (Yanover & Kaftory, 2009)。
核磁共振研究
4-硝基咪唑的核磁共振化学位移和甲基化研究提供了有关硝基咪唑化合物的化学位移和电子结构的宝贵信息,这在药物研究中至关重要 (Backler 等,2020)。
合成中的催化
涉及咪唑衍生物的非酸性抗炎和镇痛剂的一锅合成方法的研究有助于开发有效的药物合成工艺 (Odasso & Toja, 1983)。
乙烯基取代衍生物的合成
探索了乙烯基取代的 2-硝基咪唑的合成和抗菌活性,表明了这些化合物在抗菌应用中的潜力 (Cavalleri, Volpe, & Arioli, 1977)。
纳米颗粒前体
咪唑衍生物也被认为是有机前体,用于氧化锌纳米粒子的合成,突出了它们在材料科学中的应用 (Padhy 等,2010)。
作用机制
未来方向
属性
IUPAC Name |
1-(3-methyl-4-nitrophenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-9(12-5-4-11-7-12)2-3-10(8)13(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUDPOPONCSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B3014547.png)

![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclobutylmethanone](/img/structure/B3014557.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)